2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid
CAS No.:
Cat. No.: VC13637302
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4S |
|---|---|
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4S/c1-10-2-4-12(5-3-10)20(18,19)15-8-14(9-15)6-11(7-14)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17) |
| Standard InChI Key | QJEGJKGFGGSEOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O |
Introduction
Molecular Structure and Stereochemical Features
The core structure of 2-tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid consists of two fused four-membered rings: a piperidine-like azaspiro ring and a cyclopropane moiety. The tosyl group () at the 2-position acts as a protective group for the secondary amine, while the carboxylic acid at the 6-position provides a handle for further derivatization.
Key Structural Parameters
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Spiro Junction Geometry: The spiro[3.3]heptane system enforces a near-orthogonal arrangement between the two rings, reducing rotational freedom and stabilizing specific conformations .
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Bond Lengths and Angles: X-ray crystallography of related spiro compounds reveals average C–N bond lengths of 1.45 Å and C–C bond lengths of 1.54 Å within the azaspiro framework .
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Torsional Strain: The cyclopropane ring introduces significant angle strain (estimated at ~27 kcal/mol), which is partially offset by conjugation effects from the adjacent amine and carboxylic acid groups .
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 295.36 | |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O | |
| InChIKey | QJEGJKGFGGSEOL-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of 2-tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves multi-step protocols that mirror strategies used for analogous spirocyclic compounds.
Stepwise Synthesis
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Spirocyclic Core Formation: Radchenko et al. (2010) demonstrated that 2-azaspiro[3.3]heptane derivatives can be synthesized via double alkylation of 1,3-bis-electrophiles with bifunctional nucleophiles . For example, treatment of γ-aminobutyric acid (GABA) analogues with dibromoethane under basic conditions yields the spiro scaffold.
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Tosylation: The secondary amine is protected using tosyl chloride () in the presence of a base such as triethylamine, achieving yields >80%.
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Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid moiety .
Optimization Challenges
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Ring Strain Management: The cyclopropane ring’s instability necessitates low-temperature conditions (<0°C) during spirocycle formation .
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Protection-Deprotection Balance: The tosyl group’s stability under acidic conditions makes it suitable for subsequent reactions involving the carboxylic acid, such as peptide coupling.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<5 mg/mL at 25°C) due to the hydrophobic tosyl group and spirocyclic core .
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Organic Solvents: Freely soluble in polar aprotic solvents like DMF and DMSO (>50 mg/mL).
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Thermal Stability: Decomposes at temperatures above 200°C, with a glass transition temperature () of ~85°C .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 1350 cm (S=O symmetric stretch).
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NMR Spectroscopy:
Pharmaceutical and Synthetic Applications
Drug Intermediate
The compound’s rigid structure makes it a valuable intermediate in designing:
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Protease Inhibitors: Conformational restraint enhances binding affinity to enzyme active sites .
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Neurological Agents: Structural similarity to GABA enables potential use in anticonvulsant therapies .
Peptide Mimetics
Incorporation into peptide chains via amide bond formation improves metabolic stability and bioavailability. For example, coupling with L-alanine using HATU/DIEA yields dipeptide analogues with enhanced resistance to proteolysis .
Future Research Directions
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